Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate

Active chlorine Bleaching agent N-chloro compound

Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate (CAS 78278-06-5) is an N-chlorinated quinazoline-2,4-dione derivative with a 6-sulphonate group, existing as a white to off-white crystalline solid. Its molecular formula is C₈H₃Cl₂N₂NaO₅S and molecular weight 333.08 g/mol.

Molecular Formula C8H3Cl2N2NaO5S
Molecular Weight 333.08 g/mol
CAS No. 78278-06-5
Cat. No. B12682346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate
CAS78278-06-5
Molecular FormulaC8H3Cl2N2NaO5S
Molecular Weight333.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)N(C(=O)N2Cl)Cl.[Na+]
InChIInChI=1S/C8H4Cl2N2O5S.Na/c9-11-6-2-1-4(18(15,16)17)3-5(6)7(13)12(10)8(11)14;/h1-3H,(H,15,16,17);/q;+1/p-1
InChIKeySJDGLZCXJZAMFS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1,3-Dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate (CAS 78278-06-5): Chemical Identity and Baseline Characteristics


Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate (CAS 78278-06-5) is an N-chlorinated quinazoline-2,4-dione derivative with a 6-sulphonate group, existing as a white to off-white crystalline solid [1]. Its molecular formula is C₈H₃Cl₂N₂NaO₅S and molecular weight 333.08 g/mol . The compound is primarily recognized as an active chlorine release agent with appreciable water solubility, functioning as a bleaching, disinfecting, and sterilizing agent in detergent and cleansing compositions [1]. It is also listed as a pharmaceutical intermediate and quinazoline building block for drug discovery applications .

Why Generic Substitution of Sodium 1,3-Dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate Fails: Structural Specificity and Counterion Effects


Within the class of N-chlorinated quinazoline-2,4-dione-6-sulphonates, the sodium counterion (CAS 78278-06-5) cannot be casually substituted by the potassium analogue (CAS 78277-99-3) because the two salts yield measurably different active chlorine contents after identical chlorination procedures [1]. Furthermore, the quinazoline core (six-membered ring with N1 and N3) is distinct from the quinoxaline core (six-membered ring with N1 and N4), and this heterocyclic scaffold difference directly influences both theoretical and experimentally achieved active chlorine loading [1]. The N-chloro bonds responsible for chlorine release are covalently integrated into the bicyclic framework; altering the position of ring nitrogen atoms or the counterion alters the compound's physicochemical properties and performance in bleaching and disinfecting formulations.

Quantitative Product-Specific Differentiation Evidence for Sodium 1,3-Dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate


Active Chlorine Content: Sodium Salt Achieves 42.1% vs. Potassium Salt at 30.6%

The sodium salt of 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonic acid achieves an experimentally measured active chlorine content of 42.1% after recrystallisation from hot water (theoretical maximum: 42.6%), approaching its theoretical ceiling [1]. By contrast, the potassium salt prepared under very similar conditions yields only 30.6% active chlorine after recrystallisation (theoretical maximum: 40.6%), indicating that the potassium counterion is associated with a greater departure from theoretical chlorine content [1].

Active chlorine Bleaching agent N-chloro compound Counterion effect

Quinazoline vs. Quinoxaline Core: Sodium Salt Achieves Theoretical Active Chlorine with Higher Fidelity

The sodium salt of the quinazoline-based compound (6-sulphonate) yields an active chlorine content of 37.1%–42.1% depending on chlorination method and purification [1]. The sodium salt of the corresponding quinoxaline-based compound (1,3-dichloro-1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-sulphonate) yields 38.3% (crude) to 41.8% (recrystallised) [1]. While both achieve similar recrystallised active chlorine contents (~42%), the crude quinazoline sodium salt method (b) produced 37.1% active chlorine—slightly lower than the quinoxaline crude (38.3%)—suggesting that the quinazoline scaffold may require more precise control of chlorination conditions to achieve maximum active chlorine loading.

Heterocyclic scaffold Quinazoline Quinoxaline Chlorine incorporation efficiency

Water Solubility Advantage Over N,N'-Dichlorobenzoylene-urea

The patent explicitly states that prior art N,N'-dichlorobenzoylene-urea is 'a stable and efficient bleaching agent but which has a very low water solubility' [1]. In contrast, the N-chlorinated sulphonic acids and their alkali metal salts of the invention (including the target sodium salt) are described as 'generally stable solid compounds having an appreciable water solubility' [1]. While quantitative aqueous solubility values are not provided in the patent, the qualitative distinction is central to the invention's utility in aqueous detergent and disinfectant formulations [1].

Water solubility Formulation compatibility Bleaching agent Chlorine release

Commercially Available Purity: NLT 98% Enables Reproducible Research and Formulation

The sodium salt is commercially available with a purity specification of NLT 98% under ISO-certified quality systems from established suppliers . The potassium analogue (CAS 78277-99-3) is also commercially available but without a publicly stated standard purity grade at the same level of certification . The parent sulfonyl chloride intermediate (CAS 56044-12-3) is available at 97% purity , making the sodium salt the highest-purity commercially available derivative in this series.

Purity specification Quality control Procurement specification API intermediate

Best-Fit Application Scenarios for Sodium 1,3-Dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate Based on Quantitative Evidence


Chlorine-Release Bleaching and Disinfectant Formulations Requiring High Active Chlorine Payload

Formulators developing solid detergent or disinfectant compositions that demand maximum active chlorine content per unit mass should select the sodium salt over the potassium analogue. The sodium salt's demonstrated 42.1% active chlorine content (98.8% of theoretical) translates to a 38% higher available chlorine payload on a weight basis compared to the potassium salt at 30.6% [1]. This directly reduces the mass of active ingredient required to achieve target chlorine concentrations, lowering formulation cost and improving compactness.

Aqueous Bleaching Systems Where Water Solubility Is Critical

For applications requiring direct dissolution of the chlorine release agent in water—such as tablet-formulated toilet bowl cleaners, swimming pool disinfectants, or industrial sterilizing solutions—the appreciable water solubility of the sodium salt provides a critical advantage over poorly soluble alternatives like N,N'-dichlorobenzoylene-urea [1]. The sulphonate group contributes to water solubility, and the sodium counterion (as opposed to potassium) may offer further dissolution kinetics benefits in cold-water applications, though quantitative dissolution rate data remain to be independently verified.

Quinazoline-Based Pharmaceutical Intermediate and Medicinal Chemistry Building Block

The compound serves as a key intermediate in the synthesis of quinazoline-2,4-dione derivatives with diverse pharmacological activities, including T-type calcium channel blockers, antibacterial agents, and kinase inhibitors [1]. Its N-chloro groups can be displaced in nucleophilic substitution reactions to introduce amine, alkoxy, or thio substituents at the 1- and 3-positions. The 6-sulphonate group provides a handle for further derivatisation or can be retained for solubility enhancement. The availability at NLT 98% purity under ISO quality systems supports its use in GMP-oriented pharmaceutical R&D environments.

Comparative Reference Standard for N-Chloro Compound Stability Studies

Because the sodium salt achieves 98.8% of its theoretical active chlorine content—significantly closer to the theoretical ceiling than the potassium salt (75.4%)—it serves as an excellent reference standard for studies investigating the impact of counterion choice on N-chloro bond stability, chlorine release kinetics, and storage stability [1]. Researchers comparing formulation performance across alkali metal salts can use the sodium salt as the high-fidelity benchmark.

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